5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique benzofuran structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenylacetic acid derivatives and suitable catalysts under controlled conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the benzofuran ring is achieved using methanol and a strong acid catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2-methoxy-5-methylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzofuran ring, using reagents like halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibiting enzymes involved in disease progression, thereby exerting therapeutic effects.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
- N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Uniqueness
5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the benzofuran ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
5-methoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO4/c1-15-9-11-21(28-3)19(13-15)25-24(26)22-18-14-17(27-2)10-12-20(18)29-23(22)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,25,26) |
InChI Key |
HBPPNWBKPMYFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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